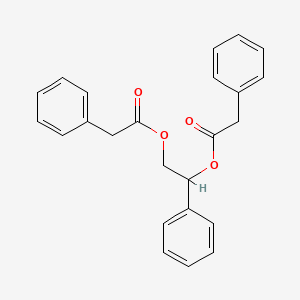
1-(3-Bromo-5-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methoxyphenyl)piperazine typically involves the reaction of 3-bromo-5-methoxyaniline with piperazine. The process can be carried out under various conditions, including:
Nucleophilic Substitution: This method involves the substitution of a leaving group (such as a halide) with a nucleophile (piperazine). The reaction is usually conducted in the presence of a base and a suitable solvent.
Reductive Amination: This method involves the reaction of an aldehyde or ketone with piperazine in the presence of a reducing agent. The reaction conditions include the use of a catalyst and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: This method involves the continuous flow of reactants through a reactor, allowing for efficient and scalable production.
Batch Synthesis: This method involves the reaction of large quantities of reactants in a batch reactor, followed by purification and isolation of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-methoxyphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
1-(3-Bromo-5-methoxyphenyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and the development of new drugs. It is also used as a probe to study the interactions between small molecules and biological targets.
Medicine: The compound is used in the development of new pharmaceuticals, particularly those targeting the central nervous system. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the production of various industrial chemicals and materials. It is also used in the development of new catalysts and other industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-methoxyphenyl)piperazine involves its interaction with various molecular targets and pathways. The compound can act as a ligand for various receptors, enzymes, and other biological targets. The specific mechanism of action depends on the particular application and the molecular target involved. For example, in the context of drug development, the compound may act as an agonist or antagonist for specific receptors, modulating their activity and resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a chlorine atom instead of a bromine atom. It has similar chemical properties but may exhibit different biological activities.
1-(3-Trifluoromethylphenyl)piperazine: This compound has a trifluoromethyl group instead of a methoxy group. It has different chemical properties and may exhibit different biological activities.
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group at the para position instead of the meta position. It has similar chemical properties but may exhibit different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the methoxy group can result in unique interactions with molecular targets, making it a valuable compound for various scientific studies and applications.
Propriétés
Formule moléculaire |
C11H15BrN2O |
|---|---|
Poids moléculaire |
271.15 g/mol |
Nom IUPAC |
1-(3-bromo-5-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-7-9(12)6-10(8-11)14-4-2-13-3-5-14/h6-8,13H,2-5H2,1H3 |
Clé InChI |
MLDPYPWBZOMJHK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)N2CCNCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Bromo-2-[2-(pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B12071394.png)
![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)



![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)


